molecular formula C19H16N2O3S B302696 4-{[3-Methyl-5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

4-{[3-Methyl-5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No. B302696
M. Wt: 352.4 g/mol
InChI Key: NPOHFNZYOXEJRK-LQRSTDMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-Methyl-5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, also known as MTB-BA, is a thiazolidine derivative that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 4-{[3-Methyl-5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is not fully understood. However, it is believed that the compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It is also thought to inhibit bacterial and fungal growth by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-{[3-Methyl-5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to exhibit low toxicity and good biocompatibility. It has been found to be non-genotoxic and non-mutagenic. The compound has also been shown to have a low inhibitory effect on human liver microsomal enzymes, indicating its potential for use in drug development.

Advantages and Limitations for Lab Experiments

4-{[3-Methyl-5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is stable under normal laboratory conditions. However, the compound has limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 4-{[3-Methyl-5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid. One area of interest is its potential use as a photosensitizer in photodynamic therapy. Another area of research is the development of 4-{[3-Methyl-5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid derivatives with improved solubility and bioavailability. Additionally, the compound's potential as a corrosion inhibitor in material science is an area of ongoing research.
Conclusion:
4-{[3-Methyl-5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a thiazolidine derivative that has shown potential for use in various fields, including medicinal chemistry, drug discovery, and material science. The compound has been shown to exhibit anticancer, antibacterial, and antifungal activities, and has low toxicity and good biocompatibility. While there are limitations to working with 4-{[3-Methyl-5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, its ease of synthesis and stability make it a promising compound for further research.

Synthesis Methods

4-{[3-Methyl-5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid can be synthesized through a multi-step process that involves the reaction of 4-amino benzoic acid with thiosemicarbazide, followed by cyclization with acetic anhydride and the condensation of the resulting thiazolidine with 4-methylbenzaldehyde. The final product is obtained through the reaction of the resulting intermediate with 4-nitrobenzoyl chloride. The synthesis method has been optimized to produce a high yield of 4-{[3-Methyl-5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid with high purity.

Scientific Research Applications

4-{[3-Methyl-5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antibacterial, and antifungal activities. The compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy and as a corrosion inhibitor in material science.

properties

Product Name

4-{[3-Methyl-5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

4-[[(5Z)-3-methyl-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C19H16N2O3S/c1-12-3-5-13(6-4-12)11-16-17(22)21(2)19(25-16)20-15-9-7-14(8-10-15)18(23)24/h3-11H,1-2H3,(H,23,24)/b16-11-,20-19?

InChI Key

NPOHFNZYOXEJRK-LQRSTDMYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C

SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C

Origin of Product

United States

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